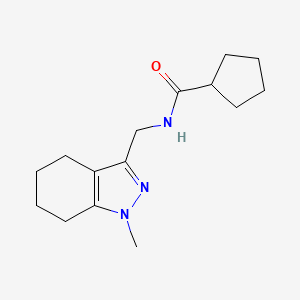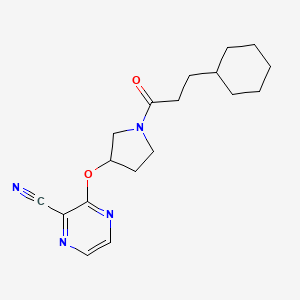
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been developed for scientific research purposes. It is a pyranone derivative that has been shown to have potential applications in the fields of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Novel Fluoroquinolones : A study by Shindikar & Viswanathan (2005) explored the synthesis of novel fluoroquinolones with potential antibacterial activity against Mycobacterium tuberculosis. This research underscores the compound's role in developing new antibacterial agents.
Chemical Synthesis Techniques
- Functionalized Pyridines : The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines was examined by Mekheimer, Mohamed, & Sadek (1997), highlighting a method for creating these compounds, which could include derivatives of the chemical .
Antimicrobial Properties
- Quinoline Derivatives : Shah, Patel, & Patel (2009) investigated the synthesis of quinoline derivatives and their antimicrobial properties. This research points to the compound's potential application in creating new antimicrobial agents.
Anticancer Activity
- Pyrano Derivatives : A study on the synthesis of 4H-Pyran derivatives and their anticancer activity was conducted by Hadiyal et al. (2020), showing the compound's relevance in cancer research.
Photovoltaic Properties
- Photovoltaic Applications : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were explored by Zeyada, El-Nahass, & El-Shabaan (2016) for potential use in organic-inorganic photodiode fabrication.
Heterocyclic Synthesis
- Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, & El‐Magid (2011) looked into the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating potential applications in heterocyclic chemistry.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-10-15(11-19(24)26-13)27-14-6-8-23(9-7-14)20(25)18-12-21-16-4-2-3-5-17(16)22-18/h2-5,10-12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNHIHOEBNBXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)


![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

